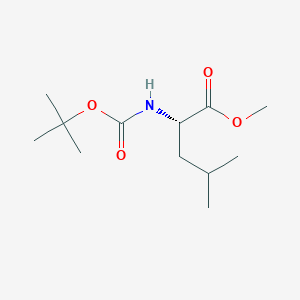

Boc-Leu-OMe

描述

N-(tert-butoxycarbonyl)-L-leucine methyl ester, commonly known as Boc-Leu-OMe, is an organic compound with the chemical formula C13H25NO4 and a molecular weight of 259.34 g/mol . It is a white crystalline solid that is soluble in some organic solvents such as ether and dimethylformamide. This compound is air-stable but breaks down easily in light . This compound is an important amino protecting group used in biochemistry and organic synthesis to protect the amino group of leucine, preventing unnecessary reactions with other reactants .

准备方法

Boc-Leu-OMe is typically prepared by esterification of L-leucine with methanol, followed by the addition of tert-butoxycarbonyl (Boc) as an amino protecting group . The synthetic route involves the use of sodium methoxide as a catalyst and an activated powder of 3Å molecular sieve under an argon atmosphere . The reaction mixture is stirred and heated at 70°C for 99 hours under argon flow conditions . Industrial production methods often involve similar esterification processes but on a larger scale, ensuring the purity and yield of the final product.

化学反应分析

Oxidation Reactions

Boc-Leu-OMe undergoes regioselective oxidation with dioxiranes, targeting the γ-CH bond of the leucine side chain.

Methyl(trifluoromethyl)dioxirane (TFD) Oxidation

- Reaction : Selective hydroxylation at the tertiary γ-CH bond forms a 4,4-dimethyl-4-butanolide derivative (eq. 1) .

- Conditions : 5 equiv TFD, 6 hours, room temperature.

- Products :

- Mechanism : Radical-mediated pathway with retention of enantiomeric excess .

Dimethyldioxirane (DMD) Comparison

- Reactivity : DMD requires longer reaction times (days) for comparable conversion .

- Selectivity : Favors butanolide formation over N-hydroxylation .

Table 1: Oxidation of this compound with TFD vs. DMD

| Oxidizing Agent | Reaction Time | Major Product | Yield (%) |

|---|---|---|---|

| TFD | 6 h | N-hydroxy this compound | 57 |

| DMD | 5 days | 4,4-dimethylbutanolide | 91 |

Peptide Coupling Reactions

This compound serves as a building block in solid-phase and solution-phase peptide synthesis.

Hypervalent Iodine(III)-Mediated Coupling

Table 2: Coupling Reaction Optimization

| Entry | Solvent | Base | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | DCE | TEA | 10 | 66 |

| 11 | DCE | DMAP | 10 | 80 |

| 16* | DCE | DMAP | 10 | 86 |

Deprotection and Functionalization

- Boc Removal : Acidic cleavage (e.g., TFA in DCM) yields Leu-OMe·HCl .

- Ester Hydrolysis : Basic conditions (e.g., NaOH/MeOH) convert methyl esters to carboxylic acids .

Conformational Behavior

Molecular dynamics studies reveal this compound adopts γ-turns and type II β-turns in apolar solvents, with conformational flexibility critical for peptide design .

Key Research Findings

科学研究应用

Peptide Synthesis

Boc-Leu-OMe is widely used as a protecting group in peptide synthesis. This role is crucial as it prevents unwanted reactions at the amino group while allowing for the selective modification of other functional groups. This capability is essential for creating complex peptides that are often required in pharmaceuticals.

Table 1: Peptide Synthesis Steps Using this compound

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection of Leucine | Boc2O, CH2Cl2 | 85 |

| Methyl Ester Formation | MeOH, HCl | 90 |

| Coupling with Other Amino Acids | DCC, TEA | 89 |

Drug Development

The compound plays a significant role in developing peptide-based therapeutics. Its ability to form stable peptide bonds makes it valuable for designing drugs that specifically target biological pathways associated with various diseases.

Bioconjugation

This compound is utilized in bioconjugation processes to link biomolecules, enhancing drug efficacy and creating targeted delivery systems. This application is particularly relevant in modern medicine, where precision in drug delivery is paramount.

Cancer Therapy

Research has explored this compound's potential in developing peptide-based inhibitors that selectively target cancer cells. These inhibitors offer promising alternatives to traditional therapies by potentially reducing side effects and improving treatment efficacy.

Protein Engineering

In protein engineering, this compound facilitates the modification of proteins to study their structure and function. This application can lead to innovations in biotechnology and synthetic biology by providing insights into protein interactions and functionalities.

Case Studies

Case Study 1: Peptide Inhibitors for Cancer Treatment

A study investigated the use of this compound in synthesizing peptide inhibitors targeting specific cancer cell receptors. The synthesized peptides demonstrated selective binding affinity, indicating potential for therapeutic applications in oncology.

Case Study 2: Antioxidant Peptides

Research highlighted the role of this compound in synthesizing antioxidant peptides that exhibit protective effects against oxidative stress in human cells. These peptides were shown to modulate apoptosis-related pathways, offering insights into their potential use in treating oxidative stress-related diseases.

作用机制

The mechanism of action of Boc-Leu-OMe involves the protection of the amino group of leucine, preventing it from participating in unwanted reactions during peptide synthesis . The tert-butoxycarbonyl group is removed under acidic conditions, such as treatment with trifluoroacetic acid, allowing the amino group to react with other molecules . This selective protection and deprotection process is crucial for the efficient synthesis of peptides and proteins .

相似化合物的比较

Boc-Leu-OMe is similar to other Boc-protected amino acid methyl esters, such as Boc-L-phenylalanine methyl ester and Boc-L-isoleucine methyl ester . These compounds also serve as protecting groups in peptide synthesis, but this compound is unique in its ability to protect the amino group of leucine specifically . Compared to other protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), Boc provides higher solubility and purity of hydrophobic peptides . the Boc group requires stronger acidic conditions for deprotection, which can be a disadvantage in some synthetic applications .

Similar Compounds

- Boc-L-phenylalanine methyl ester

- Boc-L-isoleucine methyl ester

- Boc-L-proline methyl ester

- Boc-L-alanine methyl ester

生物活性

Boc-Leu-OMe, or N-Boc-leucine methyl ester, is a derivative of leucine that has garnered attention in the field of peptide synthesis and biological activity. This article explores its biological properties, synthesis methods, and applications in research, supported by relevant studies and data.

This compound is synthesized through various methods, often involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the formation of the methyl ester. The synthesis typically employs coupling agents such as DCC (dicyclohexylcarbodiimide) and TEA (triethylamine) to facilitate peptide bond formation.

Table 1: Synthesis Overview of this compound

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection of Leu | Boc2O, CH2Cl2 | 85 |

| Methyl Ester Formation | MeOH, HCl | 90 |

| Coupling with other amino acids | DCC, TEA | 89 |

2.1 Oxidation Reactions

This compound has been studied for its oxidation reactions, particularly its selective O-insertion into the γ-CH bond. This reaction leads to the formation of 4,4-dimethyl-4-butanolide derivatives, demonstrating high regioselectivity. In one study, the oxidation of this compound using TFD (trifluorodioxirane) yielded significant amounts of hydroxylated products, which exhibit potential biological activities such as inhibition of secretases related to Alzheimer’s disease .

Table 2: Oxidation Products of this compound

| Product Type | Reaction Conditions | Yield (%) |

|---|---|---|

| N-Hydroxy derivative | TFD, 6h | 91 |

| Dimethylbutanolide | DMD | Variable |

2.2 Peptide Synthesis and Evaluation

This compound is frequently used in synthesizing bioactive peptides. For instance, studies have evaluated its role in producing peptides that stimulate human neutrophils. While no synthesized compound surpassed the standard fMLF-OMe tripeptide in chemotaxis stimulation, some derivatives exhibited increased superoxide anion production .

3.1 Study on Hydroxamic Acids

Research has shown that hydroxamic acids derived from this compound exhibit significant biological activities. These compounds are crucial for developing inhibitors against enzymes involved in various diseases. The study highlighted that hydroxylation at the N-terminal position could enhance the therapeutic potential of peptides synthesized from this compound .

3.2 Antimicrobial Activity

Another study focused on the antimicrobial properties of peptides containing this compound. The synthesized peptides displayed varying degrees of activity against bacterial strains, indicating that modifications to the leucine residue can influence biological efficacy .

4. Conclusion

This compound serves as a vital building block in peptide chemistry with promising biological activities. Its ability to undergo selective oxidation and form bioactive derivatives positions it as a valuable compound for further research in medicinal chemistry and therapeutic applications.

属性

IUPAC Name |

methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEVMIMUBKMNOU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446903 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63096-02-6 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-L-leucine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating Boc-Leu-OMe in the fluorescent trichogin analogues?

A1: The research focuses on understanding the mechanism of action of the naturally occurring peptide antibiotic Trichogin GA IV. The researchers synthesized two fluorescent trichogin analogues, A3 and F10, to study their interaction with model membranes using fluorescence spectroscopy [, ]. The this compound moiety is not naturally present in Trichogin GA IV. It is part of a modification introduced to incorporate fluorescent probes into the peptide sequence. In analogue A3, the this compound segment is linked to a β-(1-azulenyl)-L-alanine (Aal) residue, while in F10, it's attached to a fluorenyl-9-methylcarbonyl (Fmc) group []. This modification strategy facilitates the study of the peptide's behavior in a membrane environment without significantly altering its structural and functional properties compared to the native Trichogin GA IV.

Q2: How does the presence of this compound in the analogues affect their interaction with model membranes?

A2: The research primarily focuses on the fluorescent probes (Aal and Fmc) to study the trichogin analogues' interaction with model membranes. The this compound segment, being a linker for the probe, is not directly investigated for its specific contribution to membrane interaction. The studies primarily utilize the fluorescence properties of Aal and Fmc to decipher the peptide's localization, aggregation behavior, and the associated membrane-perturbing effects []. Further research focusing specifically on modifications of the this compound segment might reveal its potential influence on the peptide's membrane activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。